molecular formula C9H11N3S2 B15254649 4-(propan-2-yl)-5-(thiophen-3-yl)-4H-1,2,4-triazole-3-thiol

4-(propan-2-yl)-5-(thiophen-3-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B15254649
M. Wt: 225.3 g/mol
InChI Key: GXGTWZCQDMQDBL-UHFFFAOYSA-N
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Description

4-(Propan-2-yl)-5-(thiophen-3-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with an isopropyl group at position 4 and a thiophen-3-yl moiety at position 3.

Properties

Molecular Formula

C9H11N3S2

Molecular Weight

225.3 g/mol

IUPAC Name

4-propan-2-yl-3-thiophen-3-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C9H11N3S2/c1-6(2)12-8(10-11-9(12)13)7-3-4-14-5-7/h3-6H,1-2H3,(H,11,13)

InChI Key

GXGTWZCQDMQDBL-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=NNC1=S)C2=CSC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(propan-2-yl)-5-(thiophen-3-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of thiophene-3-carboxylic acid hydrazide with isopropyl isothiocyanate in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(propan-2-yl)-5-(thiophen-3-yl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The triazole ring can be reduced under specific conditions to yield corresponding dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions at the thiol group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a catalyst.

    Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium on carbon.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Dihydro derivatives of the triazole ring.

    Substitution: Alkylated or acylated derivatives at the thiol group.

Scientific Research Applications

4-(propan-2-yl)-5-(thiophen-3-yl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal activities.

    Medicine: Explored for its anticancer properties and potential as a therapeutic agent.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(propan-2-yl)-5-(thiophen-3-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. For example, its antimicrobial activity may be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis. The compound’s anticancer properties could be due to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Key Observations :

  • Schiff Base Derivatives : Analogous compounds with aromatic aldehydes (e.g., 4-methoxybenzaldehyde) achieve high yields (73–81%) under reflux conditions .
  • Microwave Synthesis : S-Alkyl derivatives of triazole-thiols are efficiently synthesized using microwave irradiation, suggesting a viable method for modifying the target compound .

Key Observations :

  • Antiviral Activity : Chlorophenyl and iodophenyl substituents improve binding to viral helicases, suggesting that electron-withdrawing groups enhance potency .
  • Thiophene vs. Phenyl : The thiophen-3-yl group in the target compound may offer superior π-stacking interactions in biological systems compared to phenyl analogs .
Physicochemical Properties
  • Stability : Schiff base derivatives are prone to hydrolysis under acidic conditions, whereas S-alkyl derivatives (e.g., TRD) show enhanced stability .

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